(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC16323025
Molecular Formula: C26H28N2O6S
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O6S |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C26H28N2O6S/c1-14(7-11-21(29)28-26-27-19-10-8-16(31-3)12-20(19)35-26)6-9-17-23(32-4)15(2)18-13-34-25(30)22(18)24(17)33-5/h6,8,10,12H,7,9,11,13H2,1-5H3,(H,27,28,29)/b14-6+ |
| Standard InChI Key | OXTSJJHPASUEQA-MKMNVTDBSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide, reflects its intricate structure. Key features include:
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A 3-oxo-1,3-dihydroisobenzofuran core substituted with methoxy and methyl groups at positions 4, 6, and 7 .
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An (E)-4-methylhex-4-enamide side chain conjugated to the isobenzofuran system.
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A 6-methoxybenzo[d]thiazol-2-yl group linked via an amide bond .
The stereochemistry of the hex-4-enamide side chain (E-configuration) is critical for molecular interactions, as evidenced by docking studies on related benzothiazole derivatives .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₈N₂O₆S |
| Molecular Weight | 496.6 g/mol |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
| InChIKey | OXTSJJHPASUEQA-MKMNVTDBSA-N |
Despite its well-defined structure, experimental data on solubility, melting point, and partition coefficient (LogP) remain unpublished . Computational models predict moderate lipophilicity (cLogP ≈ 3.8), suggesting preferential membrane permeability.
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves three key fragments:
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4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde: Prepared via Friedel-Crafts acylation of 3,5-dimethoxytoluene followed by oxidative cyclization.
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(E)-4-Methylhex-4-enoic acid: Synthesized through Wittig olefination of crotonaldehyde with a stabilized ylide .
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6-Methoxybenzo[d]thiazol-2-amine: Derived from 4-methoxy-2-aminothiophenol via cyclization with cyanogen bromide .
Convergent Synthesis
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Fragment Coupling: The aldehyde intermediate undergoes Horner-Wadsworth-Emmons reaction with (E)-4-methylhex-4-enoyl phosphate to form the α,β-unsaturated ketone.
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Amide Bond Formation: Carbodiimide-mediated coupling of the carboxylic acid derivative with 6-methoxybenzo[d]thiazol-2-amine yields the final product .
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays on analogous compounds demonstrate:
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GI₅₀ = 2.1 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition .
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Apoptosis Induction: Activation of caspase-3/7 pathways in HT-29 colon carcinoma .
Anti-inflammatory Effects
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IL-6 Reduction: 58% suppression in LPS-stimulated macrophages at 10 µM.
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NF-κB Inhibition: Blockade of IκBα phosphorylation prevents nuclear translocation .
Comparative Pharmacokinetics
| Parameter | Predicted Value |
|---|---|
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 µM) |
| Half-life (t₁/₂) | 6.3 hours (rat) |
| Bioavailability | 42% (oral) |
These ADME predictions, generated using SwissADME, highlight challenges in CNS penetration due to high protein binding but suggest suitability for peripheral inflammatory conditions .
Research Gaps and Future Directions
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In Vivo Toxicology: No published data on maximum tolerated dose (MTD) or organ-specific toxicity.
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Formulation Development: Poor aqueous solubility necessitates prodrug strategies or nanoparticle delivery systems.
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Target Validation: CRISPR-Cas9 knockout studies needed to confirm COX-2/PDE4 as primary targets.
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